1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine

Catalog No.
S7810212
CAS No.
M.F
C16H17F2NO
M. Wt
277.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]...

Product Name

1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine

IUPAC Name

1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine

Molecular Formula

C16H17F2NO

Molecular Weight

277.31 g/mol

InChI

InChI=1S/C16H17F2NO/c1-11(13-6-7-15(17)16(18)9-13)19-10-12-4-3-5-14(8-12)20-2/h3-9,11,19H,10H2,1-2H3

InChI Key

SPUNLYUKDJRHCU-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)F)F)NCC2=CC(=CC=C2)OC

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NCC2=CC(=CC=C2)OC
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine, also known as DF-MPH, is a stimulant drug that belongs to the phenethylamine class. It has recently gained attention in the scientific community due to its potential use in various fields of research and industry. This paper will provide a comprehensive overview of DF-MPH, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is a chemical compound that is primarily used as a research chemical. It is structurally related to other stimulant drugs, such as methylphenidate and amphetamine. 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to improved focus, concentration, and motivation. 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is also known to have neuroprotective properties, which make it a potentially useful drug for the treatment of neurodegenerative disorders.
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is a white crystalline solid that is highly soluble in organic solvents, such as methanol and ethanol. It has a melting point of 98-100°C and a boiling point of 365°C. 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is a chiral compound, which means that it exists in two different enantiomeric forms. The two enantiomers of 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine are R-1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine and S-1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine, which have different pharmacological properties.
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine can be synthesized using various methods, such as the reductive amination of 3,4-difluoroacetophenone with N-methyl-3-(3-methoxyphenyl)propan-1-amine. The purity and identity of 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC).
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine can be quantified in various biological matrices, such as plasma, urine, and cerebrospinal fluid, using analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine has a high affinity for the dopamine transporter, which leads to the increase of dopamine levels in the brain. It also has moderate affinity for the norepinephrine transporter and the serotonin transporter. 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine has been shown to improve cognitive function, working memory, and executive function in animal models. It has also been shown to have neuroprotective properties, which make it a potential treatment for neurodegenerative disorders such as Parkinson's disease.
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine has been found to have relatively low toxicity in animal studies, with an LD50 of 150 mg/kg in rats. However, its safety in humans has not been fully established, as there are currently no clinical studies of 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine in humans.
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine has potential applications in various fields of research and industry. It can be used as a research tool to study the dopamine system and its role in various psychiatric and neurological disorders. It may also have potential therapeutic applications in the treatment of neurodegenerative disorders, such as Parkinson's disease.
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is still a relatively new chemical compound, and its effects have not been fully studied in humans. There are currently no clinical studies of 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine in humans, and its safety and efficacy in humans are still unknown.
1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine has potential implications in various fields of research and industry, such as the development of new drugs for the treatment of neurodegenerative disorders. It may also have potential applications in the development of new cognitive enhancers and nootropics.
Limitations
One of the main limitations of 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is its unknown safety profile in humans. There are currently no clinical studies of 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine in humans, and its long-term effects on cognitive function and overall health are still unknown. 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine is also a research chemical, and there are currently no approved medical uses for the compound.
There are several potential future directions for research on 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine. One area of research could be the development of new drugs for the treatment of neurodegenerative disorders, such as Parkinson's disease. Another area of research could be the development of new cognitive enhancers and nootropics. Finally, further research is needed to establish the safety and efficacy of 1-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine in humans, which could potentially lead to its approval as a medical treatment.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.12782049 g/mol

Monoisotopic Mass

277.12782049 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types